molecular formula C15H15NO3 B4847042 N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE

N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE

Cat. No.: B4847042
M. Wt: 257.28 g/mol
InChI Key: LNTNRHIPMHBMLU-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE is a complex organic compound belonging to the class of heterocyclic compounds. It features a furochromene core, which is a fused ring system containing both furan and chromene rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE typically involves multi-step organic reactions. One common method includes the condensation of 3-acetoacetyl-2H-chromen-2-one with hydroxylamine under controlled conditions . The reaction is carried out in an ethanol solvent with triethylamine as a catalyst, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE is unique due to its specific furochromene core and the presence of the hydroxylamine moiety.

Properties

IUPAC Name

(NE)-N-(2,3,5,9-tetramethylfuro[3,2-g]chromen-7-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-7-5-13(16-17)19-14-9(3)15-12(6-11(7)14)8(2)10(4)18-15/h5-6,17H,1-4H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTNRHIPMHBMLU-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C/C(=N\O)/OC2=C(C3=C(C=C12)C(=C(O3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE
Reactant of Route 2
N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE
Reactant of Route 3
N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE
Reactant of Route 4
N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE
Reactant of Route 5
Reactant of Route 5
N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE
Reactant of Route 6
Reactant of Route 6
N-[(7E)-2,3,5,9-TETRAMETHYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]HYDROXYLAMINE

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